molecular formula C18H14N4O5 B3005668 N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 1351788-43-6

N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No. B3005668
M. Wt: 366.333
InChI Key: ZBOGZWPHCBMDNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest in several studies. For instance, a series of N-substituted benzamide derivatives were synthesized and characterized, leading to the formation of nickel complexes with potential applications in ethylene oligomerization . Another study presented the synthesis of benzimidazole/benzothiazole-2-carboxamides with various substituents, including nitro groups, which were evaluated for their antiproliferative and antioxidative activities . Additionally, the synthesis of imidazoles through the reaction of N-benzylated amidines with carboxylic acid derivatives was described, highlighting the formation of imidazole compounds with a 4-nitrobenzyl substituent . A specific functionalized benzimidazole, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, was synthesized, and its crystal structure was determined .

Molecular Structure Analysis

The molecular structures of synthesized compounds are crucial for understanding their properties and potential applications. The nickel complexes derived from benzamide derivatives were characterized by elemental and spectroscopic analyses, and the molecular structures of representative compounds were determined by single-crystal X-ray diffraction . In another study, the crystal structure of a functionalized benzimidazole was analyzed, revealing that the solid-state geometry is stabilized by intermolecular ππ interactions and van der Waals forces .

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives is explored in various contexts. For example, the reaction of 1,4-benzodiazepinic N-nitrosoamidines with tosylmethyl isocyanide led to novel heterocyclic derivatives, which could be further derivatized to trisubstituted 1,4-benzodiazepines . The synthesis of imidazoles by reacting N-benzylated amidines with carboxylic acid derivatives also demonstrates the versatility of these compounds in forming imidazole structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. The antioxidative potential of benzimidazole/benzothiazole-2-carboxamides was assessed using DPPH free radical scavenging and ferric reducing antioxidant power assays, with some compounds showing significant antioxidative activity . The cardiac electrophysiological activity of N-substituted imidazolylbenzamides was investigated, indicating that the 1H-imidazol-1-yl moiety is a viable group for producing class III electrophysiological activity . Computational calculations were used to understand the intermolecular interactions present in the crystal of a functionalized benzimidazole, which contribute to the stability of the crystal packing .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound and its derivatives have been synthesized through various chemical reactions, emphasizing mild conditions and operational simplicity for propellane derivatives (Yang et al., 2016).

  • Crystal Structure Determination : Single-crystal X-ray diffraction has been a key tool in confirming the structure of synthesized compounds, including those similar to N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide (Al-Wabli et al., 2019).

Biomedical Research

  • Antibacterial Studies : Derivatives of this compound have shown medium to high antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Patil et al., 2011).

  • Antimalarial and Antiproliferative Activities : Certain benzimidazole-5-carboxamide derivatives have been tested for antimalarial properties against Plasmodium berghei and exhibited cytotoxic activity against human cancer cell lines (Romero et al., 2018).

  • Antifungal Potential : Some derivatives have been evaluated for their potential as antifungal agents, particularly against life-threatening fungal infections (Al-Wabli et al., 2019).

  • Carbonic Anhydrase Inhibition : Metal complexes of heterocyclic sulfonamide derivatives have shown strong inhibitory properties against carbonic anhydrase, an enzyme significant in various physiological processes (Büyükkıdan et al., 2013).

Pharmacology

  • Electrophysiological Activity : Some N-substituted imidazolylbenzamides, structurally related to N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, have shown cardiac electrophysiological activity, indicating potential as class III agents (Morgan et al., 1990).

Chemical Properties and Reactions

  • Reactivity with Other Compounds : These compounds have been part of studies involving reactions with various nitrogen heterocycles, contributing to a broader understanding of their chemical behavior (Harutyunyan, 2016).

  • Synthesis of Complexes : The synthesis of imidazole-derived thiosemicarbazones and hydrazones, and their investigation against crop-related fungi, shows the versatility of these compounds in synthesizing biologically active molecules (Reis et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c23-18(20-13-3-6-16-17(7-13)27-11-26-16)15-9-21(10-19-15)8-12-1-4-14(5-2-12)22(24)25/h1-7,9-10H,8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOGZWPHCBMDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

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